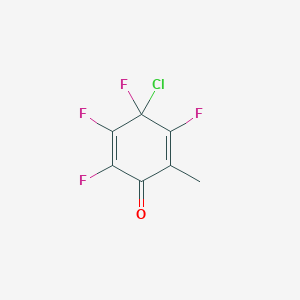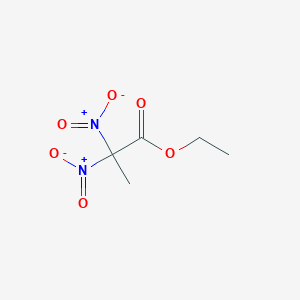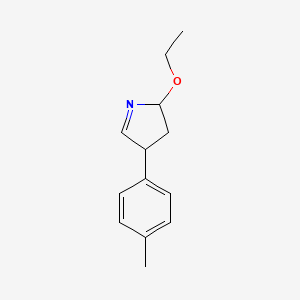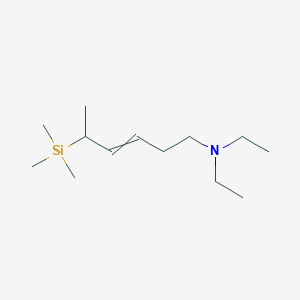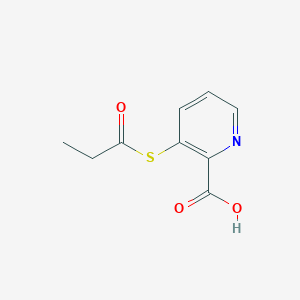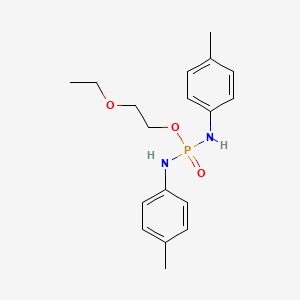
2-Ethoxyethyl N,N'-bis(4-methylphenyl)phosphorodiamidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxyethyl N,N’-bis(4-methylphenyl)phosphorodiamidate is a chemical compound known for its unique structure and properties It is composed of an ethoxyethyl group attached to a phosphorodiamidate core, with two 4-methylphenyl groups as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl N,N’-bis(4-methylphenyl)phosphorodiamidate typically involves the reaction of 2-ethoxyethanol with N,N’-bis(4-methylphenyl)phosphorodiamidate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 2-Ethoxyethyl N,N’-bis(4-methylphenyl)phosphorodiamidate may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures consistent product quality and efficiency. The industrial production methods also focus on minimizing waste and optimizing resource utilization to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl N,N’-bis(4-methylphenyl)phosphorodiamidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphorodiamidate derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethoxyethyl or 4-methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorodiamidate oxides, while reduction can produce various reduced phosphorodiamidate compounds.
Scientific Research Applications
2-Ethoxyethyl N,N’-bis(4-methylphenyl)phosphorodiamidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorodiamidate derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Ethoxyethyl N,N’-bis(4-methylphenyl)phosphorodiamidate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(4-methylphenyl)phosphorodiamidate: Lacks the ethoxyethyl group, which may affect its reactivity and applications.
2-Ethoxyethyl N,N’-bis(4-methoxyphenyl)phosphorodiamidate: Similar structure but with methoxy groups instead of methyl groups, leading to different chemical properties.
Uniqueness
2-Ethoxyethyl N,N’-bis(4-methylphenyl)phosphorodiamidate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62026-17-9 |
|---|---|
Molecular Formula |
C18H25N2O3P |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[2-ethoxyethoxy-(4-methylanilino)phosphoryl]-4-methylaniline |
InChI |
InChI=1S/C18H25N2O3P/c1-4-22-13-14-23-24(21,19-17-9-5-15(2)6-10-17)20-18-11-7-16(3)8-12-18/h5-12H,4,13-14H2,1-3H3,(H2,19,20,21) |
InChI Key |
BKFJBSDKTLVDIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOP(=O)(NC1=CC=C(C=C1)C)NC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


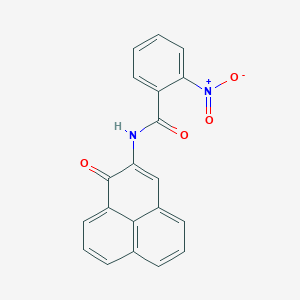
![Propanedioic acid, [1-(3-hydroxyphenyl)-2-nitroethyl]-, diethyl ester](/img/structure/B14543032.png)
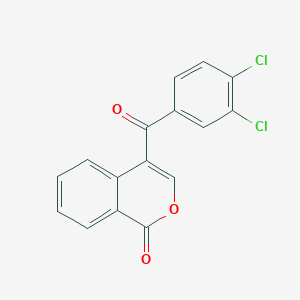
![N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]-N-phenylaniline](/img/structure/B14543042.png)
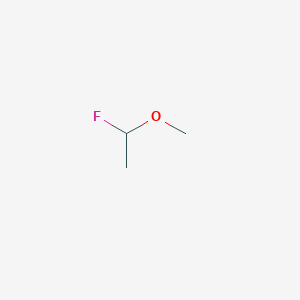
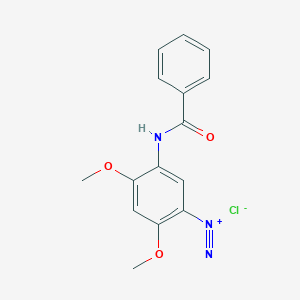

![2-Methyl-1,2,3,4-tetrahydropyridazino[1,2-b]phthalazine-6,11-dione](/img/structure/B14543064.png)
![2-[(2,3-Dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14543070.png)
